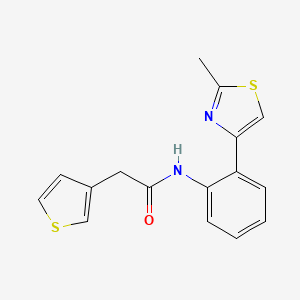
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide, also known as MTAPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTAPA belongs to the class of thiazole compounds and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds similar to "N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide" have been synthesized and evaluated for their biological activities, especially in anticancer research. For instance, novel derivatives have been studied for their anticancer activities against various cancer cell lines, showing promising results in terms of selective cytotoxicity and apoptosis induction. Such compounds were synthesized through reactions with mercapto derivatives and structurally elucidated using spectral data. The anticancer potential of these compounds, particularly against A549 human lung adenocarcinoma cells, underscores their relevance in developing new therapeutic agents (Evren et al., 2019).
Antimicrobial Applications
The antimicrobial properties of thiazole derivatives have been extensively explored, with some compounds demonstrating significant antibacterial and antifungal activities. A series of novel thiazolidin-4-one derivatives, for example, showed potential as antimicrobial agents against a range of bacterial and fungal strains. This highlights the compound's utility in addressing microbial resistance and the need for new antibiotics (Baviskar et al., 2013).
Optoelectronic Properties
In the field of materials science, thiazole-based compounds, including those similar to "N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide," have been investigated for their optoelectronic properties. Research on thiazole-containing polymers has revealed their potential in electronic and photonic applications due to favorable optical band gaps and electrical conductivities. These findings suggest applications in developing new materials for electronic devices and sensors (Camurlu & Guven, 2015).
Chemical Synthesis and Structural Analysis
The synthesis of complex thiazole derivatives involves multi-step reactions, including amidification and transsilylation processes. Such synthetic pathways are crucial for producing compounds with specific structural and functional characteristics. Structural analysis through techniques like NMR and X-ray crystallography provides insights into the molecular configurations, which are essential for understanding the compound's interactions and activities (Nikonov et al., 2016).
Propriétés
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-17-15(10-21-11)13-4-2-3-5-14(13)18-16(19)8-12-6-7-20-9-12/h2-7,9-10H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMDOISGFCJIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(thiophen-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2454830.png)
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,4-dichlorobenzoate](/img/structure/B2454831.png)
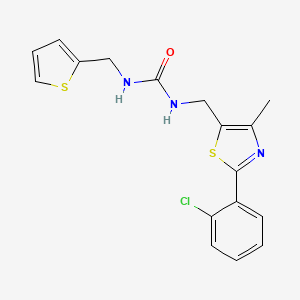
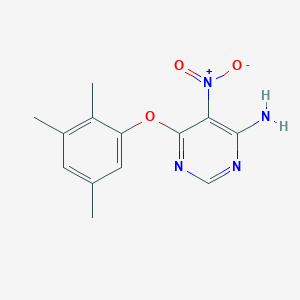
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2454836.png)
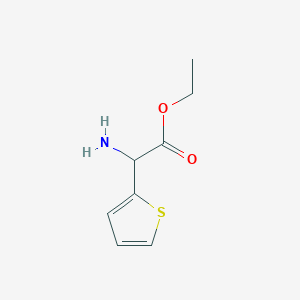
![3,4-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2454840.png)

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2454843.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2454845.png)
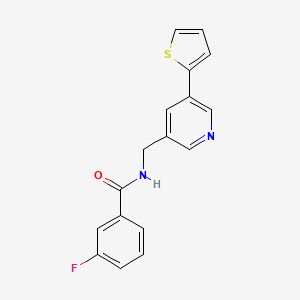
![2-Methyl-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2454849.png)
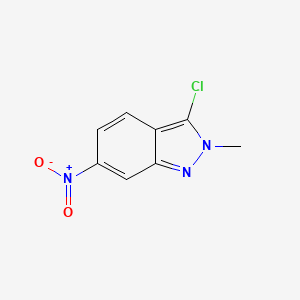
![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454852.png)